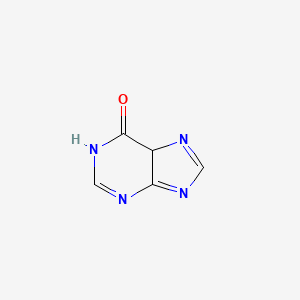

1H-purin-6(5H)-one

Description

1H-Purin-6(5H)-one is a tautomeric form of purine derivatives, characterized by a bicyclic structure comprising fused pyrimidine and imidazole rings. While the 9H tautomer (hypoxanthine) is more commonly studied, the 5H tautomer represents a distinct positional isomer where the hydrogen atom resides at the N1 position instead of N7. This compound serves as a critical scaffold in medicinal chemistry due to its resemblance to natural purines, enabling interactions with biological targets such as kinases and nucleoside-metabolizing enzymes. Synthetically, it is modified via substitutions at N1, C2, C6, or N9 to enhance bioactivity, solubility, or target specificity .

Properties

IUPAC Name |

1,5-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-3H,(H,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSUVEGETJVOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Thiosulfate Reduction and Cyclization

The reduction of nitro intermediates using sodium thiosulfate in alkaline conditions (pH 8–9) represents a foundational approach. For example, intermediate 2 is synthesized via sodium thiosulfate reduction, with yields improving from 58% to 82% as temperatures decrease from 35°C to 15°C. This step is followed by imidazole ring formation through nucleophilic substitution and addition reactions. Triethyl orthoformate or acetic anhydride facilitates cyclization into 1H-purin-6(9H)-one derivatives (7a–o ) at 140°C, achieving purities >95% after silica gel chromatography.

Formic Acid-Mediated Cyclization

An alternative cyclization route employs formic acid and sodium formate. Refluxing 5,6-diamino-2-(benzylsulfanyl)pyrimidin-4-one (4 ) in formic acid for 30 minutes yields 2-(benzylsulfanyl)-7H-purin-6-one (5 ) with 75% efficiency. This method avoids harsh conditions, though purification requires recrystallization from dimethylformamide-water mixtures.

Multicomponent Synthesis Approaches

Prebiotic-Inspired Microwave-Assisted Reactions

A 2024 study demonstrated the synthesis of C(8)-substituted purines using aminomalononitrile (AMN), urea, and α-amino acid methyl esters under microwave irradiation. This one-pot method produces 2,6-diaminopurines and iso-guanine derivatives in 45–78% yields, with regioselectivity controlled by urea. Solvent-free conditions and atom economy align with green chemistry principles, though scalability remains untested.

Industrial-Scale Processes from Patents

Solvent and Catalyst Systems

Patent WO2015107533A1 outlines a scalable process using ester solvents (e.g., ethyl acetate), dipolar aprotic solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate). For example, cyclization in methyl isobutyl ketone at 5–10°C followed by extraction with methylene dichloride achieves >90% purity. Catalysts like potassium iodide enhance reaction rates, though iodine residues necessitate post-synthesis washing.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions: 1H-purin-6(5H)-one undergoes various chemical reactions, including:

Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid using oxidizing agents like xanthine oxidase.

Reduction: It can be reduced to inosine using reducing agents such as sodium borohydride.

Substitution: Hypoxanthine can undergo nucleophilic substitution reactions, where the hydrogen atom at the 6-position is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Xanthine oxidase, potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: Xanthine, uric acid.

Reduction: Inosine.

Substitution: Various substituted hypoxanthine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a target for various therapeutic applications:

- Antitumor Activity : Several studies have demonstrated that 1H-purin-6(5H)-one derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compound 7i showed potent activity against HepG-2 and U-118 MG cell lines with IC values of 2.0 and 3.8 μM, respectively, outperforming the standard drug temozolomide .

- Phosphodiesterase Inhibition : A series of purin-6-one derivatives have been synthesized as phosphodiesterase-2 inhibitors. Notably, compounds such as 2j, 2p, and 2q exhibited significant inhibitory activity with IC values ranging from 0.18 to 3.43 μM .

- Cytotoxic Activity : Derivatives of 1H-purin-6(5H)-one have shown high cytotoxic activity against various tumor cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma .

Medicinal Applications

The potential medicinal applications of 1H-purin-6(5H)-one derivatives include:

- Cancer Treatment : The antitumor properties of these compounds make them promising candidates for developing new cancer therapies. The structure–activity relationship (SAR) studies indicate that modifications such as halogen substitutions can enhance antitumor efficacy .

- Antiviral Agents : Recent research has identified purine derivatives as potential inhibitors of SARS-CoV-2 main protease, suggesting their application in antiviral therapy .

- Anti-inflammatory Effects : Purine Dione derivatives have been noted for their anti-inflammatory properties by acting as phosphodiesterase inhibitors, which can help regulate inflammatory responses by increasing cyclic adenosine monophosphate (cAMP) levels .

Case Studies

Mechanism of Action

1H-purin-6(5H)-one exerts its effects through its involvement in purine metabolism. It acts as a substrate for enzymes such as xanthine oxidase, which catalyzes its oxidation to xanthine and uric acid. This pathway is crucial for the regulation of purine levels in the body and the prevention of disorders like gout.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-purin-6(5H)-one with structurally related purine derivatives, focusing on molecular features, biological activities, and key research findings:

Key Structural and Functional Comparisons

Tautomerism and Reactivity: 1H-Purin-6(5H)-one’s N1-H tautomer contrasts with hypoxanthine’s N9-H form, altering hydrogen-bonding patterns and enzymatic recognition . 2-Amino derivatives (e.g., 2-amino-1H-purin-6(7H)-one) mimic guanine, enabling incorporation into DNA but requiring specific kinases for activation .

Substituent Effects on Bioactivity: Halogenation: Introduction of Cl or F at C8/C2 enhances antitumor activity by improving target binding (e.g., compound 7i in ). Bulky Groups: Benzyl or benzylsulfanyl moieties at N9 or C2 increase steric bulk, improving selectivity for tumor cells over normal cells .

Enzymatic Activation :

- Acyclic analogs like acyclovir lack a ribose ring, preventing phosphorylation by human deoxycytidine kinase (dCK). Their activation relies on viral kinases, reducing host toxicity .

- Hypoxanthine derivatives, when complexed with copper (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]), show altered redox properties, influencing DNA cleavage efficiency .

Contradictions and Limitations

Biological Activity

1H-Purin-6(5H)-one, a purine derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the realms of anticancer and herbicidal applications. This compound is characterized by its structure, which includes a fused ring system comprising nitrogen atoms that contribute to its biological reactivity and potential therapeutic effects.

Antitumor Activity

Research has demonstrated that derivatives of 1H-purin-6(5H)-one exhibit significant cytotoxic effects against various cancer cell lines. A notable study indicated that certain synthesized derivatives displayed high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The most promising compounds were found to inhibit DNA biosynthesis, suggesting their potential as antitumor agents .

Case Study: Cytotoxicity Against HepG-2 Cells

In a comparative study assessing the antitumor efficacy of novel derivatives, compounds derived from 1H-purin-6(5H)-one showed varying levels of activity against HepG-2 liver cancer cells. The results indicated that specific modifications, such as the introduction of halogen atoms and alterations in the bridging structure between aromatic rings, significantly enhanced the cytotoxicity. For instance, one compound demonstrated an inhibition rate of 85.9% at a concentration of 20 μM .

| Compound | Inhibition Rate (%) | Selectivity Index |

|---|---|---|

| 7c | 99.9 | 8.05 |

| 7i | 85.9 | Not reported |

| 8b | 78.6 | Not reported |

Herbicidal Activity

Beyond its anticancer properties, 1H-purin-6(5H)-one derivatives have also been evaluated for their herbicidal activities. One study highlighted that specific compounds exhibited promising herbicidal effects against Amaranthus retroflexus, indicating their potential utility in agricultural applications .

The biological activity of 1H-purin-6(5H)-one is largely attributed to its ability to interact with cellular targets involved in nucleic acid metabolism and DNA synthesis. The structure-activity relationship (SAR) studies suggest that modifications to the core purine structure can significantly influence the compound’s affinity for these targets, enhancing both anticancer and herbicidal efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates several key factors that enhance biological activity:

- Halogen Substitution : Introduction of halogen atoms (e.g., fluorine, chlorine) on aromatic rings increases cytotoxicity.

- Bridging Structures : Bulky bridging groups between aromatic systems improve activity.

- Chain Length Variations : Variations in the length of polymethylene chains linked to the purine nucleus also affect potency.

Q & A

Q. How can researchers optimize the synthesis of 1H-purin-6(5H)-one derivatives for reproducibility?

- Methodological Answer : To ensure reproducibility, follow these steps:

- Use solvent systems like DMSO-d6 for NMR characterization to confirm product purity and structure, as demonstrated for derivatives in (e.g., δ 2.39 ppm for methyl groups in substituted analogs) .

- Employ ESI-HRMS to verify molecular weights, ensuring deviations ≤0.0066 Da (e.g., 316.0824 calculated vs. 316.0890 observed) .

- Document reaction conditions (e.g., 20–150°C heating in 1-methylpyrrolidin-2-one) and stoichiometric ratios, as outlined in , to minimize batch-to-batch variability .

- Adhere to journal guidelines () by providing full experimental details in supplementary materials for peer review .

Q. What analytical techniques are critical for confirming the identity of novel 1H-purin-6(5H)-one analogs?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Assign peaks using DMSO-d6 solvent (e.g., δ 10.57 ppm for NH protons in ) and compare with known analogs .

- IR Spectroscopy : Use KBr discs (1.0–1.4 mg sample) to identify functional groups, referencing Coblentz Society data () .

- HRMS : Validate molecular formulas via ESI-HRMS, ensuring <0.01% error (e.g., 332.0773 calculated vs. 332.0806 observed in ) .

Advanced Research Questions

Q. How can computational modeling enhance the design of 1H-purin-6(5H)-one-based enzyme inhibitors?

- Methodological Answer : Use structure-based drug design:

- Perform docking studies with tools like AutoDock to identify binding interactions (e.g., helicase domain targeting in ) .

- Apply Density Functional Theory (DFT) to calculate Fukui functions and electrostatic potentials, as demonstrated for phenanthridin-6(5H)-one analogs in .

- Validate predictions with crystallographic data (e.g., Mercury software for visualizing intermolecular contacts in ) .

Q. What strategies resolve contradictions in solubility and stability data for 1H-purin-6(5H)-one derivatives?

- Methodological Answer : Address discrepancies through systematic analysis:

- Compare Log S values (e.g., -2.21 for 2-amino-1H-purin-6(7H)-one in ) with experimental solubility in polar solvents like DMSO .

- Use thermogravimetric analysis (TGA) to assess thermal stability under varied humidity and temperature conditions.

- Cross-reference purity data (e.g., ≥95% in ) with chromatographic methods (HPLC) to identify impurities .

Q. How can researchers ensure the reproducibility of crystallographic studies on 1H-purin-6(5H)-one derivatives?

- Methodological Answer : Follow crystallographic best practices:

- Obtain crystal data files from the Cambridge Crystallographic Data Centre (CCDC) and visualize interactions using Mercury software () .

- Report resolution parameters (e.g., 2.0 Å for IR data in ) and sampling procedures (e.g., KBr disc preparation) .

- Validate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) via quantum calculations and crystallographic contact maps .

Methodological Frameworks

Q. How should researchers structure experimental protocols for publication in high-impact journals?

- Methods Section : Detail novel procedures (e.g., catalyst-free synthesis in ) and cite established protocols .

- Supplementary Data : Include raw NMR/HRMS spectra, crystallographic coordinates, and docking parameters () .

- Reproducibility : Provide code/scripts for computational workflows () and disclose software versions (e.g., PERKIN-ELMER 21 for IR in ) .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.